1-(5-Chlorothien-2-yl)ethanamine
Overview
Description
1-(5-Chlorothien-2-yl)ethanamine is a chemical compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-(5-Chlorothien-2-yl)ethanamine consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Scientific Research Applications
Antimicrobial and Antifungal Activities
A study on the synthesis of novel compounds related to 1-(5-Chlorothien-2-yl)ethanamine showed that these compounds possess antimicrobial and antifungal activities. These activities were evaluated against a variety of bacterial and fungal strains, and some compounds exhibited activity comparable or slightly better than standard medicinal treatments such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
DNA Binding and Nuclease Activity
Another study focused on the synthesis of Cu(II) complexes with tridentate ligands, which include structures related to 1-(5-Chlorothien-2-yl)ethanamine. These complexes demonstrated significant DNA binding propensity and nuclease activity, hinting at their potential application in the study of DNA interactions and as tools in molecular biology (Kumar et al., 2012).
Synthetic Intermediate for Pharmaceuticals
1-(5-Chlorothien-2-yl)ethanamine derivatives have been utilized as key intermediates in the synthesis of pharmaceuticals. For instance, efficient synthesis routes have been developed for compounds such as cinacalcet hydrochloride, showcasing the chemical's role in producing medically important agents (Mathad et al., 2011).
Structural and Theoretical Studies
The crystal and electronic structures of compounds related to 1-(5-Chlorothien-2-yl)ethanamine have been explored, providing insights into their molecular architecture and potential interactions. These studies are crucial for understanding the fundamental properties that govern the behavior of these compounds in various applications (Aydın et al., 2017).
Corrosion Inhibition
Research has also demonstrated the application of Schiff base complexes derived from 1-(5-Chlorothien-2-yl)ethanamine analogs in corrosion inhibition. These complexes have been shown to effectively protect mild steel surfaces against corrosion, highlighting a novel application in materials science (Das et al., 2017).
Safety And Hazards
Safety data sheets advise to avoid contact with skin and eyes, not to breathe dust, and not to ingest 1-(5-Chlorothien-2-yl)ethanamine . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and away from heat, sparks, and flame .
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVBCAPIAGIBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402586 | |
Record name | 1-(5-chlorothien-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothien-2-yl)ethanamine | |
CAS RN |
214759-44-1 | |
Record name | 1-(5-chlorothien-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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